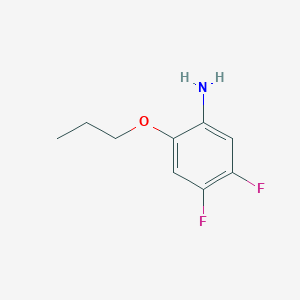

4,5-Difluoro-2-propoxyaniline

Description

4,5-Difluoro-2-propoxyaniline is a fluorinated aromatic amine characterized by a propoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine substituents and the alkoxy group. Fluorine atoms enhance metabolic stability and lipophilicity, while the propoxy group may modulate solubility and binding interactions. However, direct pharmacological or biochemical data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4,5-difluoro-2-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |

InChI Key |

HHJGGEBQPUQAOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1N)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

However, insights can be drawn from fluorinated aromatic amines and nucleoside analogues discussed in the literature.

Structural Analogues in Fluorinated Aromatic Amines

Reference Example 50 (4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) :

- Structural Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a pyridinyl substituent.

- Comparison :

- Electronic Effects : The trifluoromethyl group in Reference Example 50 provides greater electron-withdrawing character compared to the fluorine atoms in 4,5-Difluoro-2-propoxyaniline. This could enhance stability against oxidative metabolism but reduce nucleophilic reactivity.

- Solubility : The propoxy group in this compound likely increases hydrophilicity compared to the trifluoromethyl-pyridinyl moiety in Reference Example 50.

Functional Analogues: Fluorinated Nucleosides

Key Findings from Nucleoside Studies:

- Fluorine’s Role in Binding : In dFdC, fluorine substitution enhances deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C), improving triphosphate accumulation . For this compound, fluorine atoms may similarly influence interactions with aromatic amine-metabolizing enzymes (e.g., cytochrome P450).

- Persistence in Cells : dFdCTP has a biphasic half-life (t1/2 α = 3.9 h, β >16 h), enabling prolonged DNA synthesis inhibition . Analogously, the fluorine in this compound could slow hepatic metabolism, extending its biological half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.